molecular formula C16H16F3N5O2 B2446127 5-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034264-97-4

5-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2446127
CAS No.: 2034264-97-4
M. Wt: 367.332
InChI Key: JFCJVJUREDKERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H16F3N5O2 and its molecular weight is 367.332. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as BLU-667 (Pralsetinib) , is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation . It plays a crucial role in the development of several types of cancer when mutated or fused .

Mode of Action

BLU-667 is a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity . This compound has shown effective inhibition against common RET oncogenic mutations with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

By inhibiting RET, BLU-667 disrupts the signaling pathways that drive cell proliferation and survival . This leads to the suppression of tumor growth in cancers driven by RET mutations and fusions .

Pharmacokinetics

It is known that the compound is soluble in dmso at concentrations greater than 100 mg/ml . Its water solubility is less than 0.1 mg/mL, indicating that it is practically insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of RET by BLU-667 results in the suppression of cell proliferation in RET-mutated cancer cell lines . In vivo, BLU-667 effectively inhibits tumor growth in xenograft models of non-small cell lung cancer (NSCLC) and thyroid cancer driven by various RET mutations and fusions .

Action Environment

The action, efficacy, and stability of BLU-667 can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its absorption and distribution in the body . Furthermore, the presence of other substances, such as proteins or lipids, can also affect its interaction with its target .

Properties

IUPAC Name

5-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O2/c1-10-21-12(16(17,18)19)8-13(22-10)23-4-6-24(7-5-23)15(26)11-2-3-14(25)20-9-11/h2-3,8-9H,4-7H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCJVJUREDKERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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